Levodropropizine (CAS 99291-25-5) vs. Dextromethorphan: Quantified Safety Differentiation in Clinical Trial (N=209)
In a double-blind, randomized clinical trial involving 209 adult patients with moderate non-productive cough, levodropropizine demonstrated a statistically significant lower incidence of adverse events compared to dextromethorphan. The overall adverse event rate was 3.6% in the levodropropizine group versus 12.1% in the dextromethorphan group (P < 0.05) [1]. Notably, the incidence of somnolence—a key tolerability concern for antitussives—was 4.6% with levodropropizine compared to 10.4% with dextromethorphan, representing a >50% relative reduction [1].
| Evidence Dimension | Adverse Events and Somnolence Incidence |
|---|---|
| Target Compound Data | Overall adverse events: 3.6%; Somnolence: 4.6% |
| Comparator Or Baseline | Dextromethorphan (15 mg t.i.d. for 5 days): Overall adverse events: 12.1%; Somnolence: 10.4% |
| Quantified Difference | Adverse events: -70% relative reduction (3.6% vs 12.1%, P < 0.05); Somnolence: -56% relative reduction (4.6% vs 10.4%) |
| Conditions | Randomized, double-blind clinical trial; 209 adult patients; levodropropizine 60 mg t.i.d. vs. dextromethorphan 15 mg t.i.d. for 5 days; non-productive cough |
Why This Matters
Lower adverse event and somnolence rates directly impact patient compliance, daytime functioning, and overall therapeutic index, making levodropropizine a preferable procurement choice when minimizing sedation is a clinical or study endpoint.
- [1] Catena E, Daffonchio L. Efficacy and tolerability of levodropropizine in adult patients with non-productive cough. Comparison with dextromethorphan. Pulm Pharmacol Ther. 1997;10(2):89-96. doi: 10.1006/pupt.1997.0083. PMID: 9425640. View Source
